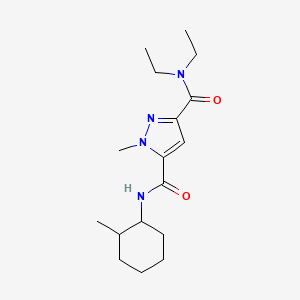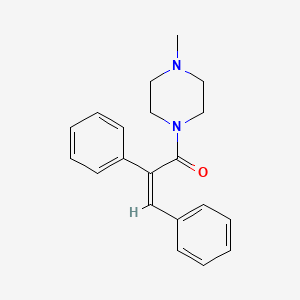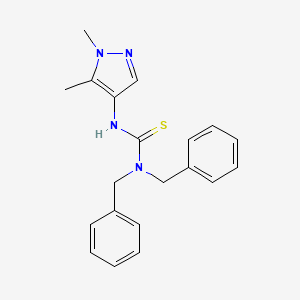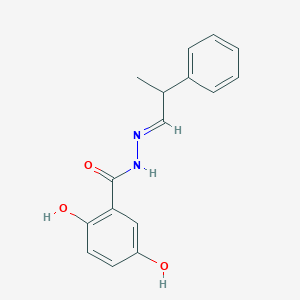![molecular formula C12H16N2O2S B4786890 N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B4786890.png)
N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide
概要
説明
N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide is a chemical compound with a unique structure that combines a pyrrolidinone ring and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 3-(2-oxopyrrolidin-1-yl)propylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process generally includes:
Activation of 2-thiophenecarboxylic acid: This step involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride (SOCl₂).
Amidation reaction: The activated intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Hydroxyl derivatives of the pyrrolidinone ring
Substitution: Halogenated or alkylated thiophene derivatives
科学的研究の応用
N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Modulating receptors: The compound can interact with receptors on cell surfaces, influencing cellular signaling pathways.
Altering gene expression: It may affect the expression of genes involved in various biological processes, leading to changes in cellular function.
類似化合物との比較
N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: This compound has a similar structure but with an acetamide group instead of a thiophene ring. It is used in different applications, particularly in medicinal chemistry.
N-[3-(2-oxopyrrolidin-1-yl)propyl]oxolane-2-carboxamide: This compound features an oxolane ring instead of a thiophene ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the pyrrolidinone and thiophene rings, which imparts distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-11-5-1-7-14(11)8-3-6-13-12(16)10-4-2-9-17-10/h2,4,9H,1,3,5-8H2,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVADYJBXEUMQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5,7-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4786812.png)
![3-[1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methoxyethyl)acrylamide](/img/structure/B4786816.png)
![N-(5-chloro-2-hydroxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4786823.png)


![methyl 5-(aminocarbonyl)-2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4786834.png)
![7-(4-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4786841.png)
![3-(5-chloro-2-hydroxyphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4786873.png)
![2-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4786875.png)


![N-cyclooctyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4786904.png)

![1-[4-[Bis[(4-nitrophenyl)methyl]amino]phenyl]-2,2,2-trifluoroethanone](/img/structure/B4786919.png)
